(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with chlorine atoms and a piperazine ring with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core The core is synthesized through a series of reactions, including halogenation and cyclization The piperazine ring is then introduced through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZIN-1-YL)METHANONE
- (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-PHENYL-1-PIPERAZINYL)METHANONE
- (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHANONE
Uniqueness
What sets (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE apart from similar compounds is its specific substitution pattern and functional groups. The presence of the methylsulfonyl group and the specific positioning of chlorine atoms contribute to its unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3S2/c1-23(20,21)18-6-4-17(5-7-18)14(19)13-12(16)10-3-2-9(15)8-11(10)22-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOOXNNEUOTAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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